molecular formula C19H15N3O2 B4774463 N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide

N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B4774463
M. Wt: 317.3 g/mol
InChI Key: FXKPMHAUESWTHM-UHFFFAOYSA-N
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Description

N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:

    Condensation Reaction: o-Phenylenediamine is reacted with formic acid or trimethyl orthoformate.

    Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.

    Derivatization: The benzimidazole derivative is then reacted with furan-2-carboxylic acid to form the final product.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in treating parasitic infections and certain types of cancer.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide is unique due to its specific structure, which combines the benzimidazole ring with a furan-2-carboxamide moiety. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-12-7-8-15-16(10-12)22-18(21-15)13-4-2-5-14(11-13)20-19(23)17-6-3-9-24-17/h2-11H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKPMHAUESWTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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